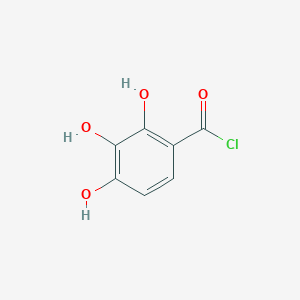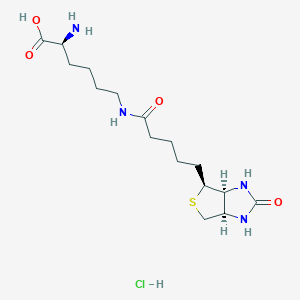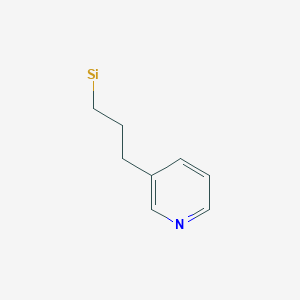
Pyridine, 3-(3-silylpropyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 3-(3-silylpropyl)- is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom Pyridine derivatives are widely recognized for their significant roles in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties and biological activities
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3-(3-silylpropyl)- typically involves the introduction of a silylpropyl group to the pyridine ring. One common method is the reaction of pyridine with a silylpropyl halide in the presence of a base, such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods: Industrial production of Pyridine, 3-(3-silylpropyl)- may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes can be used to facilitate the reaction, and advanced purification techniques like distillation or chromatography are employed to isolate the desired product .
化学反应分析
Types of Reactions: Pyridine, 3-(3-silylpropyl)- undergoes various chemical reactions, including:
Oxidation: The silylpropyl group can be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the silylpropyl group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents, alkylating agents, and organometallic reagents are frequently employed.
Major Products:
Oxidation: Silanol or siloxane derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine or silylpropyl derivatives.
科学研究应用
Pyridine, 3-(3-silylpropyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
作用机制
The mechanism of action of Pyridine, 3-(3-silylpropyl)- involves its interaction with various molecular targets and pathways:
相似化合物的比较
Pyridine: The parent compound, known for its aromaticity and basicity.
3-(3-Bromopropyl)pyridine: A halogenated derivative with different reactivity.
3-(3-Hydroxypropyl)pyridine: An alcohol derivative with distinct chemical properties.
Uniqueness: Pyridine, 3-(3-silylpropyl)- stands out due to the presence of the silylpropyl group, which imparts unique chemical and physical properties. This group enhances the compound’s stability, reactivity, and potential for functionalization, making it a valuable intermediate in organic synthesis and material science .
属性
分子式 |
C8H10NSi |
|---|---|
分子量 |
148.26 g/mol |
InChI |
InChI=1S/C8H10NSi/c10-6-2-4-8-3-1-5-9-7-8/h1,3,5,7H,2,4,6H2 |
InChI 键 |
QKVVOJPDPQIHSG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)CCC[Si] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![P-[[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]methyl]phosphonic acid dimethyl ester](/img/structure/B13827484.png)
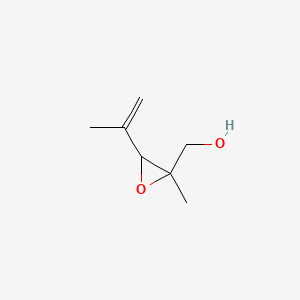
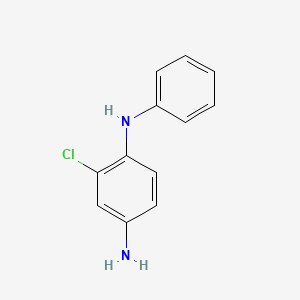
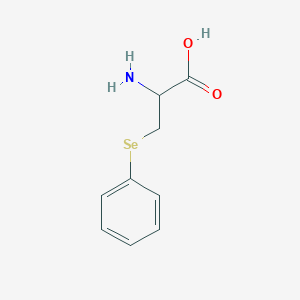
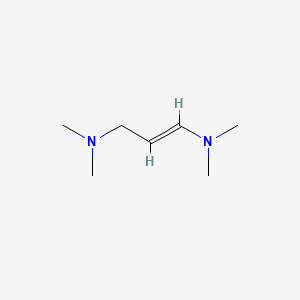
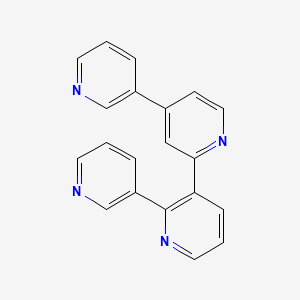
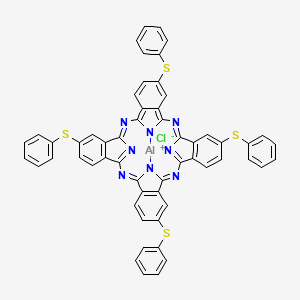
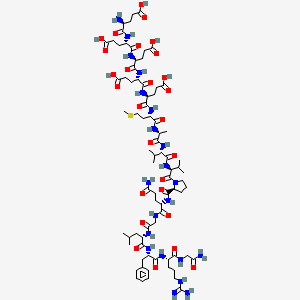
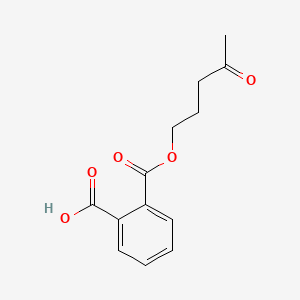
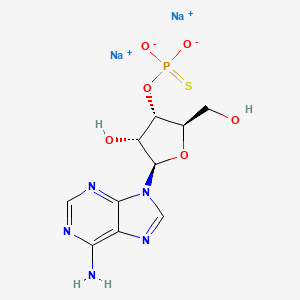
![2-azido-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B13827574.png)
